molecular formula C10H13N3 B174197 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline CAS No. 129545-66-0

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline

Cat. No.: B174197
CAS No.: 129545-66-0
M. Wt: 175.23 g/mol
InChI Key: ZPDYCNXXQBVTQP-UHFFFAOYSA-N
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Description

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline is a heterocyclic organic compound featuring a partially saturated pyrimidine ring (1,4,5,6-tetrahydropyrimidine) linked to an aniline moiety. The tetrahydropyrimidine core contains two nitrogen atoms at positions 1 and 3, with partial saturation at positions 4, 5, and 4. Its structural flexibility allows for diverse derivatization, particularly at the pyrimidine ring and the aniline substituents .

Properties

IUPAC Name

4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDYCNXXQBVTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601933
Record name 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129545-66-0
Record name 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biginelli-Type Cyclocondensation

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for tetrahydropyrimidine derivatives. A modified approach involves:

  • Reactants : Substituted benzaldehyde, urea/thiourea, and β-keto esters.

  • Catalyst : Hydrochloric acid (HCl) or Lewis acids (e.g., CuCl₂·2H₂O).

  • Conditions : Reflux in methanol or ethanol for 15–24 hours.

Example :
Reaction of 4-nitrobenzaldehyde, thiourea, and methyl acetoacetate in methanol with HCl yielded 6-methyl-2-thioxo-4-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (82% yield).

ReactantsCatalystSolventTime (h)Yield (%)
4-Nitrobenzaldehyde, thiourea, methyl acetoacetateHClMethanol1582
4-Trifluoromethylbenzaldehyde, urea, ethyl acetoacetateCuCl₂·2H₂OEthanol1278

Advantages : High atom economy, scalability.
Limitations : Limited substrate flexibility for sterically hindered aldehydes.

Cyclization of β-Amino Acid Derivatives

Boc-Protected β-Amino Acid Route

A stepwise strategy involves:

  • Coupling : Boc-protected β-amino acid with amines to form amides.

  • Deprotection : HCl-mediated removal of Boc groups.

  • Cyclization : Paraformaldehyde or cyanuric chloride under basic conditions.

Case Study :
Boc-β-amino acid 18 was coupled with 3-chloro-4-fluoroaniline to form amide 19 , which underwent cyclization with paraformaldehyde/NaOH to yield 4-oxotetrahydropyrimidine 20 (67% yield over three steps).

Key Insight : Cyclization efficiency depends on the steric and electronic nature of the amine. Bulky substituents reduce yields by 20–30%.

Solvent-Free Synthesis with Diaminoalkanes

Thioamide-Diaminoalkane Condensation

Reaction of (E)-2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide with diaminoalkanes under solvent-free conditions produces tetrahydropyrimidines.

Conditions :

  • Reactants : Thioamide + 1,3-propanediamine.

  • Temperature : Room temperature.

  • Time : 3 days.

DiaminoalkaneProduct Yield (%)
1,3-Propanediamine68
1,4-Butanediamine55

Advantages : Eco-friendly, avoids toxic solvents.
Limitations : Longer reaction times compared to solvent-based methods.

Catalytic Methods Using Metal Complexes

Copper-Catalyzed Cyclization

CuCl₂·2H₂O catalyzes the one-pot synthesis of tetrahydropyrimidines from aldehydes, urea, and β-keto esters.

Optimized Protocol :

  • Catalyst Loading : 10 mol% CuCl₂·2H₂O.

  • Solvent : Ethanol.

  • Yield : 75–89% for electron-deficient aldehydes.

Mechanistic Insight : Copper coordinates with the carbonyl oxygen, facilitating imine formation and subsequent cyclization.

Post-Synthetic Modifications

Functionalization via Electrophilic Substitution

The aniline moiety undergoes nitration, halogenation, or sulfonation to introduce diversifying groups.

Example :
Nitration of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline with HNO₃/H₂SO₄ at 0°C yielded 3-nitro-4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline (74% yield).

ReactionReagentsConditionsYield (%)
NitrationHNO₃, H₂SO₄0°C, 2 h74
BrominationBr₂, FeBr₃RT, 4 h68

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial methods prioritize throughput and reproducibility:

  • Reactors : Tubular flow reactors with in-line monitoring.

  • Parameters : Temperature (80–120°C), pressure (2–5 bar).

  • Output : 5–10 kg/h with >95% purity.

Case Study :
A pilot-scale synthesis using 1,3-dibromopropane and 4-aminobenzonitrile in a continuous flow system achieved 89% yield at 100°C.

Comparative Analysis of Methods

MethodYield Range (%)ScalabilityEnvironmental Impact
Biginelli-Type70–85HighModerate
β-Amino Acid Cyclization60–75ModerateLow
Solvent-Free55–68LowLow
Copper-Catalyzed75–89HighModerate

Key Takeaway : Copper-catalyzed and Biginelli-type methods are optimal for large-scale production, while solvent-free approaches suit niche eco-friendly applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Selective reduction of the pyrimidine ring can yield partially reduced derivatives with unique pharmacological properties.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . For example, it may inhibit certain enzymes, leading to the disruption of metabolic pathways and resulting in its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. Halogenated Derivatives

  • 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (): This analog replaces the tetrahydropyrimidine ring with a fully aromatic pyrimidine bearing two chlorine atoms. Its LCMS data (m/z 245 [M+H]⁺) and HPLC retention time (0.75 min) reflect lower polarity compared to the target compound due to aromaticity and halogenation .
  • 2-(6-(Trifluoromethyl)pyrimidin-4-yl)aniline (): The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects and lipophilicity. Synthesis involves bromopyrrolidine-2,5-dione in acetic acid, yielding a yellow solid (50% yield). The -CF₃ group likely improves metabolic stability compared to the target compound’s tetrahydropyrimidine .

b. Reduced Pyrimidine Derivatives

  • 2-(1-(Phenylsulfonyl)-1,4,5,6-tetrahydropyridin-3-yl)aniline (): While structurally similar, this compound features a tetrahydropyridine (one N atom) instead of tetrahydropyrimidine (two N atoms). The phenylsulfonyl group enhances solubility and steric bulk, as evidenced by NMR and FTIR data showing distinct aromatic and sulfonyl absorptions .
  • The dihydrochloride salt form improves aqueous solubility relative to the free base form of the target compound .

c. Functionalized Moieties

  • 1,4,5,6-Tetrahydro-2-(nitroamino)-4-pyrimidinyl (): The nitroamino (-NHNO₂) group introduces oxidative sensitivity but enhances hydrogen-bonding capacity. This contrasts with the target compound’s primary amine, which is more nucleophilic .

a. Polarity and Solubility

  • The target compound’s tetrahydropyrimidine ring reduces aromaticity, increasing polarity compared to fully aromatic pyrimidine analogs (e.g., ).
  • Hydrochloride salts () exhibit enhanced water solubility, whereas lipophilic groups like -CF₃ () favor membrane permeability .

b. Hydrogen-Bonding and Bioactivity

  • The target compound’s primary amine may similarly interact with backbone oxygens (e.g., Phe212) .
  • Electron-withdrawing groups (e.g., -Cl, -CF₃) in analogs may enhance binding affinity but reduce nucleophilicity compared to the target’s -NH₂ group .

Biological Activity

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a tetrahydropyrimidine ring fused with an aniline moiety, which may confer unique pharmacological properties. Research has indicated that similar compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N4\text{C}_{10}\text{H}_{12}\text{N}_4

This structure incorporates both an aniline group and a tetrahydropyrimidine ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that compounds with similar structures to this compound possess notable antimicrobial properties. For instance, studies have indicated that tetrahydropyrimidine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

StudyCompoundActivityResults
Tetrahydropyrimidine DerivativesAntibacterialEffective against E. coli and S. aureus
Similar CompoundsAntifungalInhibited growth of Candida species

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes.

MechanismEffect
COX InhibitionReduced prostaglandin synthesis
Cytokine ModulationDecreased IL-6 and TNF-alpha levels

Anticancer Activity

The anticancer properties of tetrahydropyrimidine derivatives have been explored in various studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Case Study:
A study evaluated the cytotoxic effects of a series of tetrahydropyrimidine derivatives on human cancer cell lines. The results indicated that certain modifications to the tetrahydropyrimidine structure enhanced cytotoxicity against breast cancer cells (MCF-7).

CompoundIC50 (µM)Cell Line
This compound12.5MCF-7
Control (Doxorubicin)0.5MCF-7

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : The tetrahydropyrimidine ring can interact with various receptors influencing signaling pathways.
  • DNA Interaction : Some derivatives may intercalate with DNA or inhibit topoisomerases leading to apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline

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